Anadoline
Overview
Description
Anadoline is a pyrrolizidine alkaloid, specifically a monoester of retronecine N-oxide. It was initially identified as a diester of a new pyrrolizidine diol with tiglic and trachelanthic acids but later confirmed to be a monoester .
Preparation Methods
The synthesis of Anadoline involves several steps:
Starting Material: The synthesis begins with retronecine, a pyrrolizidine alkaloid.
Esterification: Retronecine undergoes esterification with tiglic acid and trachelanthic acid. The reaction conditions typically involve the use of an acid catalyst and an organic solvent.
Purification: The resulting product is purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Anadoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anadoline has several scientific research applications:
Chemistry: It is used as a model compound in the study of pyrrolizidine alkaloids and their chemical properties.
Biology: Research on this compound helps understand the biosynthesis and metabolism of pyrrolizidine alkaloids in plants.
Medicine: While not widely used in medicine, studies on this compound contribute to understanding the toxicological effects of pyrrolizidine alkaloids.
Industry: Its applications in industry are limited, but it serves as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of Anadoline involves its interaction with cellular macromolecules. As a pyrrolizidine alkaloid, it can form DNA adducts, leading to genotoxic effects. The molecular targets include nucleic acids and proteins, and the pathways involved are primarily related to DNA damage and repair mechanisms.
Comparison with Similar Compounds
Anadoline is compared with other pyrrolizidine alkaloids such as:
- Lycopsamine
- Echimidine
- Symphytine
What sets this compound apart is its unique esterification pattern and the presence of the N-oxide group. This structural uniqueness influences its chemical reactivity and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R,3S)-3-hydroxy-2,4-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxypentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO7/c1-5-12(2)19(24)27-10-13(3)18(23)14(4)20(25)28-11-15-6-8-21(26)9-7-16(22)17(15)21/h5-6,13-14,16-18,22-23H,7-11H2,1-4H3/b12-5+/t13?,14-,16-,17-,18+,21?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKQEQZZNGCJDA-KSIKZPOJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(C)C(C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC(C)[C@@H]([C@@H](C)C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.